4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Overview
Description
4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic compound featuring a morpholine ring, a thiazepane ring, and a difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated thioether and an amine. This step often requires the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
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Attachment of the Difluorobenzyl Group: : The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 2,5-difluorobenzyl chloride in the presence of a base like potassium carbonate.
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Sulfonylation: : The sulfonyl group is introduced by reacting the difluorobenzyl-thiazepane intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
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Formation of the Morpholine Ring: : The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction, where the sulfonyl-thiazepane intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide
Properties
IUPAC Name |
4-[[4-[(2,5-difluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3S2/c18-15-2-3-17(19)14(10-15)13-26(22,23)21-4-1-9-25-12-16(21)11-20-5-7-24-8-6-20/h2-3,10,16H,1,4-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKFRACIMLAADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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